- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric PhenolsACS Catalysis, 2022, 12(19), 11899-11909,
Cas no 90-05-1 (Guaiacol)
Guaiacol is a phenolic compound that inhibits LPS stimulated COX-2 expression and NF- κ B activation. It has anti-inflammatory activity
Guaiacol structure
Guaiacol Properties
Names and Identifiers
-
- 2-Methoxyphenol
- GAIACOL
- o-Methoxyphenol
- o-Hydroxyanisole
- Catechol monomethyl ether
- Guaiaco
- 1-Hydroxy-2-methoxybenzene
- a-methoxyphenolsalicyl methyl ether
- Guaiacol
- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
- 1-Hydroxy-2-Methoxybenzene
- 2-Hydroxyanisole
- Pyrocatechol Monomethyl Ether
- 愈创木酚
- Phenol, 2-methoxy-
- Methylcatechol
- Guaiastil
- Guaicol
- Pyroguaiac acid
- o-Guaiacol
- Guaicolina
- Guajol
- Guasol
- Anastil
- Phenol, o-methoxy-
- O-Methyl catechol
- CREOSOTE, WOOD
- Methoxyphenol
- Guajakol
- 2-Methoxy-Phenol
- Hydroxyanisole
- Guajacol
- Phenol, methoxy-
- Guajakol [Czech]
- Guaiacol (natural)
- Methylcatachol
- FEMA No. 2532
- Creodon
- ortho-
- 2-Methoxyphenol (ACI)
- Phenol, o-methoxy- (8CI)
- 2-Methoxyl-4-vinylphenol
- MeSH ID: D006139
- NSC 3815
- Pyrocatechol monomethyl ether
- O-METHYLCATECHOL
- Gulaiacol
- MLS001055375
- GUAIACOL
- MLSMR
- SMR000059155
- 2-methoxyphenol (guaiacol)
- +Expand
-
- MFCD00002185
- LHGVFZTZFXWLCP-UHFFFAOYSA-N
- 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
- OC1C(OC)=CC=CC=1
- 508112
Computed Properties
- 124.05200
- 1
- 2
- 1
- 124.052429494 g/mol
- 9
- 83
- 0
- 0
- 0
- 0
- 0
- 1
- 1.3
- 3
- 0
- 29.5
- 124.14
Experimental Properties
- 1.40080
- 29.46000
- 4553
- n20/D 1.543(lit.)
- 17 g/L (15 ºC)
- 205 °C(lit.)
- 26-29 °C (lit.)
- 0.11 mmHg ( 25 °C)
- Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- 2532
- H2O: insoluble
- 2000 μg/mL in methanol
- White or yellowish crystal or colorless to yellowish transparent oily liquid (above 28 ℃), which is oxidized in air or under sunlight and gradually deepened in color. It has the smell of phenol, smoke, spice, medicine and meat.
- 5.4 (10g/l, H2O, 20℃)
- Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
- Slightly soluble in water and benzene, easily soluble in glycerol, and miscible with ethanol, ether, chloroform, glacial acetic acid and most organic solvents.
- 28℃
- Air Sensitive
- 9.98(at 25℃)
- 1.129 g/mL at 25 °C(lit.)
- Index of refraction: 1.5429 at 20 °C/D
- CHARACTERISTIC SMOKY ODOR
Guaiacol Security Information
- GHS07
- SL7525000
- 1
- 6.1(b)
- S26
- II
- R22; R36/38
- Xn
- 2810
- H302,H315,H319
- P305+P351+P338
- warning
- Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- II
- 22-36/38
- Warning
- Yes
- LD50 orally in rats: 725 mg/kg (Taylor)
- 6.1(b)
Guaiacol Customs Data
- 2909500000
-
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Guaiacol Price
Guaiacol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ; 3 MPa, rt; 4 h, 3 MPa, 200 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Synthetic Circuit 4
Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Reference
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Reference
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ; 24 h, 30 °C
Reference
- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexesChemical Science, 2015, 6(12), 7130-7142,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Silica , Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) , 2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ; 3 h, 1 atm, 25 °C
Reference
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactionsNano Research, 2016, 9(3), 779-786,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran , Water ; rt
Reference
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air OxidationOrganic Letters, 2011, 13(22), 6034-6037,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt
Reference
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1Journal of Biological Chemistry, 2005, 280(1), 506-514,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Carbon dioxide , Basic copper carbonate Solvents: Methanol
Reference
- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromidesJournal of the Chemical Society, 1993, (4), 419-20,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 2 h, 140 °C
Reference
- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of LigninJournal of the American Chemical Society, 2015, 137(23), 7456-7467,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Water , Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ; 18 h, 105 °C
Reference
- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free ConditionsOrganic Letters, 2022, 24(28), 5149-5154,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) , Platinum alloy, base, Pt 65,Pd 35 , Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ; 10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperatureChemRxiv, 2019, 1, 1-16,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone , Water ; 60 °C; 5.5 h, 60 °C
Reference
- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcoholsGreen Chemistry, 2016, 18(3), 648-656,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ; 25 min, 80 °C
Reference
- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonatesGreen Chemistry, 2011, 13(2), 436-443,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether , Hexane ; 1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Arylsilane oxidation-new routes to hydroxylated aromaticsChemical Communications (Cambridge, 2010, 46(20), 3454-3456,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ; rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and BenzofuransJournal of the American Chemical Society, 2006, 128(33), 10694-10695,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone , Tetrahydrofuran
Reference
- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of SiliconJournal of Organic Chemistry, 1997, 62(12), 4097-4104,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Iron oxide (Fe2O3) , Palladium Solvents: Isopropanol ; 30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
1.2 1 h, 60 °C
Reference
- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogenGreen Chemistry, 2007, 9(11), 1246-1251,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ; 30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
1.2 4 h, 60 °C
Reference
- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogenGreen Chemistry, 2004, 6(10), 507-509,
Synthetic Circuit 24
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Cesium carbonate , Water , Oxygen , Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient airRSC Advances, 2014, 4(63), 33164-33167,
Synthetic Circuit 26
Reaction Conditions
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Synthetic Circuit 27
Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Polymer Testing,
2020,
81,
,
Synthetic Circuit 28
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 29
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 30
Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
RSC Advances,
2023,
13(43),
30022-30039
,
Synthetic Circuit 31
Reaction Conditions
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
,
Synthetic Circuit 32
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
ChemSusChem,
2020,
13(17),
4633-4648
,
Synthetic Circuit 33
Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ; 15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Pharma Chemica,
2014,
6(2),
312-316
,
Guaiacol Raw materials
- Anisole
- Ethylene Glycol, Dehydrated
- Borate(1-),tetrafluoro-
- 4-Chloroguaiacol
- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-
- 4-Fluoro-2-methoxyphenol
- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER
- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
- 2-Methoxyphenylboronic acid
- 2-Methoxyphenyl Acetate
- Guaiacylglycerol-β-guaiacyl ether
- 1-Chloro-2-methoxy-benzene
- Sulfate Lignin
- Lignin
- Veratrole
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
Guaiacol Preparation Products
- Benzyl alcohol (100-51-6)
- 2-Benzyl-1,3-dioxolane (101-49-5)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- 4-N-PROPYLANISOLE (104-45-0)
- Anethole (104-46-1)
- 4-Methylbenzaldehyde (104-87-0)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- butanedioic acid (110-15-6)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- Phenol, 3,5-diethyl- (1197-34-8)
- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- Vanillic acid (121-34-6)
- 4-Ethylphenol (123-07-9)
- Diethyl succinate (123-25-1)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- Syringaldehyde (134-96-3)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- propanedioic acid (141-82-2)
- Oxalic acid (144-62-7)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Syringylacetone (19037-58-2)
- 3,4-Dimethoxyphenol (2033-89-8)
- 2-Methyl-1H-indene (2177-47-1)
- Homovanillyl alcohol (2380-78-1)
- Acetosyringone (2478-38-8)
- Vanillyl Methyl Ketone (2503-46-0)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 4-Vinylphenol (2628-17-3)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Ethyl diphenylacetate (3468-99-3)
- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)
- 1,1-diethoxybutane (3658-95-5)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)
- 1,2-Dihydroxyindane (4370-02-9)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2-ethylcyclopentan-1-one (4971-18-0)
- Apocynin (498-02-2)
- Lactate (50-21-5)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)
- 1,4-Dioxene (543-75-9)
- Hexadecane (544-76-3)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 5-Sec-butylpyrogallol (56707-65-4)
- 2,6-Dimethoxytoluene (5673-07-4)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- 2,6-Dimethylnaphthalene (581-42-0)
- 4-Methylbenzyl alcohol (589-18-4)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Butanoic acid,2-hydroxy- (600-15-7)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Ethyl Toluene (611-14-3)
- Ethyl Hydroferulate (61292-90-8)
- Ethyl vanillate (617-05-0)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 1,2,3-Trimethoxybenzene (634-36-6)
- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)
- 2-Propylphenol (644-35-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 4-Propylphenol (645-56-7)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- Malic acid (6915-15-7)
- 1-Butanol (71-36-3)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 1-Methyl-1H-indene (767-59-9)
- 4-Ethylbenzyl alcohol (768-59-2)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-hydroxyacetic acid (79-14-1)
- Hydroxymalonic Acid (80-69-3)
- Gigantol (83088-28-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 1,2,4-Triethylbenzene (877-44-1)
- 2-Methylbenzyl alcohol (89-95-2)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- Formic Acid-d (<5% H2O) (917-71-5)
- 2-Cyclopentenone (930-30-3)
- 3-Methoxycatechol (934-00-9)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Eugenol (97-53-0)
- Isoeugenol (97-54-1)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- Acetophenone (98-86-2)
- 4-Hydroxybenzoic acid (99-96-7)
Guaiacol Suppliers
Jiangxi yuanshangcao flavor Co., Ltd.
Audited Supplier
(CAS:90-05-1)
LUO JING LI
18979604038
1182634205@qq.com
Hubei Guangao Biotechnology Co.,Ltd.
Audited Supplier
(CAS:90-05-1)
GUO YIN
13657291602
1208480055@qq.com
NAN JING WANG ZHI XING YI YAO Technology Co., Ltd.
Audited Supplier
(CAS:90-05-1)
LIAO KAI
18569809817
3007551076@qq.com
CHENG DOU NA KE LI Biotechnology Co., Ltd.
Audited Supplier
(CAS:90-05-1)
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90-05-1 (Guaiacol) Related Products
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-05-1)Guaiacol
99.9%
200kg
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